3,3'-((3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
Description
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Properties
IUPAC Name |
1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(3-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-6-25-14(3)11-18(27)21(23(25)29)20(16-9-8-10-17(13-16)31-5)22-19(28)12-15(4)26(7-2)24(22)30/h8-13,20,27-28H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREZCZIZMZLCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)OC)C3=C(C=C(N(C3=O)CC)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,3'-((3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and other pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₂₃H₂₆N₂O₄
- Molecular Weight : 394.46 g/mol
- IUPAC Name : 3,3'-((3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial , anticancer , and antioxidant properties.
Antimicrobial Activity
Research has shown that derivatives of pyridine compounds exhibit significant antibacterial and antifungal activities. In vitro studies have demonstrated that the compound can inhibit the growth of various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Candida albicans | 0.030 mg/mL |
These results suggest that the compound may be effective against common bacterial and fungal infections, making it a candidate for further development as an antimicrobial agent .
Cytotoxic Effects
The cytotoxic potential of the compound was evaluated against several cancer cell lines. The results indicated varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 12.0 |
| A549 (Lung Cancer) | 10.5 |
The compound exhibited significant cytotoxic effects, particularly against HeLa cells, suggesting its potential as an anticancer agent .
Antioxidant Activity
Antioxidant activity was assessed using DPPH radical scavenging assays. The compound showed a notable ability to scavenge free radicals:
- IC50 : 25 µg/mL
This indicates that it possesses antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds, providing insights into the mechanisms through which they exert their effects:
- Study on Antibacterial Activity : A study reported that pyridine derivatives with specific substitutions showed enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of hydroxyl groups was crucial for activity enhancement .
- Cytotoxicity in Cancer Cells : Another research highlighted that compounds similar to 3,3'-((3-methoxyphenyl)methylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) exhibited selective cytotoxicity toward cancer cells while sparing normal cells, suggesting a targeted approach in cancer therapy .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
